![molecular formula C19H17N5O5 B4616669 N-(2-methoxy-4-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4616669.png)

N-(2-methoxy-4-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide and related compounds involves multiple steps, including condensation reactions, cyclocondensation, and reactions with N-nucleophiles to form ester or amide derivatives. For example, Şener et al. (2004) detailed the conversion of cyclic oxalyl compounds with hydrazines to obtain pyrazolo[3,4-d]pyridazine derivatives, highlighting the synthetic flexibility of these compounds in forming structurally diverse derivatives (Şener, Kasımoğulları, Şener, & Genc, 2004).

Molecular Structure Analysis

The molecular structure of compounds in this category, including their crystal structure and hydrogen bonding patterns, has been the subject of detailed investigation. Dey et al. (2021) performed crystal structure analysis on similar compounds, emphasizing the importance of hydrogen bonds in determining the crystal packing and structural characteristics of these molecules (Dey, Shruti, Chopra, & Mohan, 2021).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including cyclocondensation, nucleophilic aromatic substitution, and reactions leading to the formation of derivatives with different functional groups. Berezin et al. (2014) described a two-step route to synthesize benzo- and pyrido-fused 1,2,4-triazinyl radicals from N'-(het)aryl-N'-[2-nitro(het)aryl]hydrazides, demonstrating the compounds' reactivity and potential for generating radicals (Berezin, Zissimou, Constantinides, Beldjoudi, Rawson, & Koutentis, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The synthesis and characterization processes often reveal these properties, which are essential for their application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are fundamental aspects of these compounds. Studies such as those by Gulea et al. (2019) on the synthesis, structure, and biological activity of related compounds offer insights into their chemical behavior and potential applications (Gulea, Mitkevich, Chumakov, Petrenko, Balan, Burduniuc, & Tsapkov, 2019).

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Novel Pyrimidine Derivatives

Research explored the synthesis of novel pyrimidine derivatives starting from compounds with similar structural features to "N-(2-methoxy-4-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide". These derivatives were investigated for their potential anti-avian influenza virus activity, though they did not exhibit significant antiviral effects (Mahmoud et al., 2011).

Development of Antimicrobial Agents

A study on the synthesis and reactions of 4-biphenyl-4-(2H)-phthalazin-1-one derivatives revealed potential antimicrobial activities. These compounds, synthesized via reactions involving hydrazine hydrate, show how chemical modifications can lead to biologically active molecules (Abubshait et al., 2011).

Nonlinear Optical Properties

Copper(II) and palladium(II) complexes with N-salicylidene-N'-aroylhydrazine tridentate ligands were synthesized to investigate their second-order nonlinear optical properties. This research indicates the potential of such compounds in the field of materials science for developing new optical materials (Cariati et al., 2002).

Tautomeric and Isomeric Interconversion

A study on aroylhydrazone derivatives demonstrated the impact of solvent and light on tautomeric and isomeric interconversions. These findings have implications for the design and understanding of dynamic molecular systems (Benković et al., 2018).

Electrochemical and Electrochromic Behaviors

Research on aromatic poly(amino−amide)s with anodically stable yellow and blue electrochromic behaviors showcases the application of these materials in electrochemical devices. The study highlights the synthesis of novel polyamides with inherent viscosities suitable for casting into films, revealing their potential in electronics and display technologies (Liou & Lin, 2009).

properties

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)-3-[(2-pyrrol-1-ylbenzoyl)amino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O5/c1-29-17-12-13(24(27)28)8-9-15(17)20-19(26)22-21-18(25)14-6-2-3-7-16(14)23-10-4-5-11-23/h2-12H,1H3,(H,21,25)(H2,20,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTJBQNJSFYLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

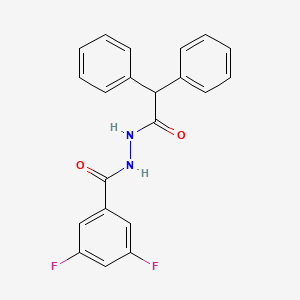

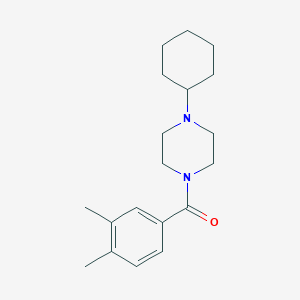

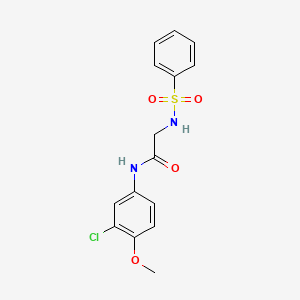

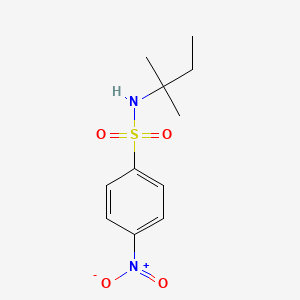

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4616589.png)

![N-(3-chloro-4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4616604.png)

![3-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4616611.png)

![3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4616616.png)

![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4616618.png)

![methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4616620.png)

![2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4616628.png)

![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4616633.png)

![3-methyl-N-(4-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616641.png)

![methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate](/img/structure/B4616643.png)